

1-(2-Aminoethyl)piperidin-4-ol chemical properties and structure

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Compound of Interest

Compound Name: 1-(2-Aminoethyl)piperidin-4-ol

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An In-depth Technical Guide to **1-(2-Aminoethyl)piperidin-4-ol**: Structure, Properties, and Applications

Introduction: A Versatile Scaffold in Modern Drug Discovery

1-(2-Aminoethyl)piperidin-4-ol is a bifunctional organic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical development. Its unique molecular architecture, featuring a piperidine heterocycle, a primary amino group, and a secondary alcohol, makes it an exceptionally versatile building block for the synthesis of complex molecular entities.^[1] The piperidine ring is a privileged scaffold, frequently found in the structures of numerous pharmaceuticals and natural alkaloids, owing to its ability to confer favorable pharmacokinetic properties.^[2] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of **1-(2-Aminoethyl)piperidin-4-ol**, grounding its utility in the principles of synthetic and medicinal chemistry.

Chapter 1: Molecular Structure and Physicochemical Properties

The utility of **1-(2-Aminoethyl)piperidin-4-ol** in chemical synthesis is a direct consequence of its distinct structural features and resulting physicochemical properties.

Structural Analysis

The molecule consists of a central piperidin-4-ol ring N-substituted with a 2-aminoethyl group.

Key structural characteristics include:

- **Piperidine Ring:** A saturated six-membered heterocycle containing a nitrogen atom. This core imparts basicity and influences the molecule's three-dimensional conformation, which is crucial for receptor binding interactions.
- **Hydroxyl Group (-OH):** Located at the C4 position of the piperidine ring, this secondary alcohol can act as both a hydrogen bond donor and acceptor. It provides a reactive site for esterification, etherification, or oxidation.
- **Aminoethyl Group (-CH₂CH₂NH₂):** This side chain presents a primary amine, a key nucleophilic and basic center. Its separation from the piperidine nitrogen by an ethyl linker provides conformational flexibility.

The presence of two nitrogen atoms and a hydroxyl group makes the molecule highly polar and capable of engaging in multiple hydrogen bonding interactions, which typically results in high water solubility.^[3]

Caption: 2D Chemical Structure of **1-(2-Aminoethyl)piperidin-4-ol**.

Physicochemical Data

The key physicochemical properties of **1-(2-Aminoethyl)piperidin-4-ol** are summarized below. These values are critical for planning reactions, purification procedures, and formulation studies.

Property	Value	Source(s)
CAS Number	129999-60-6	[3][4]
Molecular Formula	C ₇ H ₁₆ N ₂ O	[3][4]
Molecular Weight	144.21 - 144.22 g/mol	[3]
Appearance	Oil / Liquid	[1]
Boiling Point (Est.)	243.53 - 255.25 °C	[3]
Melting Point (Est.)	56.31 °C	[3]
Flash Point	110.76 - 119.0 °C	[3]
Water Solubility (Est.)	51,780.4 - 1,000,000 mg/L (High)	[3]
InChIKey	TVPOQFOCXVSORW- UHFFFAOYSA-N	[3][4]
Hydrogen Bond Donors	2	[3]
Hydrogen Bond Acceptors	3	[3]

Chapter 2: Spectroscopic Characterization

While specific spectral data for this exact compound is not readily available in public repositories, its structure allows for a confident prediction of its key spectroscopic features. This analysis is fundamental for reaction monitoring and quality control.

- ¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to overlapping signals from the piperidine ring protons. Key diagnostic signals would include a multiplet for the proton on the carbon bearing the hydroxyl group (CH-OH), and distinct signals for the two methylene groups of the aminoethyl side chain (-N-CH₂-CH₂-NH₂). The protons of the -OH and -NH₂ groups would appear as broad singlets, and their chemical shifts would be dependent on solvent and concentration.[5]
- ¹³C NMR Spectroscopy: The spectrum should display seven distinct carbon signals. The carbon attached to the hydroxyl group (C-4) would appear in the range of 60-70 ppm. The

carbons adjacent to the piperidine nitrogen (C-2 and C-6) would be deshielded compared to the other ring carbons.[6] The two carbons of the ethyl side chain would also show distinct chemical shifts.

- **Infrared (IR) Spectroscopy:** The IR spectrum provides clear evidence of the key functional groups.[5] A broad and intense absorption band is expected in the 3200-3500 cm^{-1} region, corresponding to the O-H and N-H stretching vibrations. C-H stretching vibrations from the alkyl framework would appear just below 3000 cm^{-1} . The C-N and C-O stretching vibrations would be visible in the fingerprint region (1000-1300 cm^{-1}).
- **Mass Spectrometry (MS):** In Electron Impact (EI) mass spectrometry, the molecular ion peak (M^+) would be observed at $m/z = 144$. The fragmentation pattern would likely involve the loss of the hydroxyl group, the aminoethyl side chain, or cleavage of the piperidine ring, providing structural confirmation.[5]

Chapter 3: Synthesis and Purification

The synthesis of **1-(2-Aminoethyl)piperidin-4-ol** is a critical step for its use in further applications. A common and efficient laboratory-scale approach involves the reductive amination of a suitable precursor.

Synthetic Protocol: Reductive Amination

This protocol outlines the synthesis via reductive amination of 1-(tert-butoxycarbonyl)piperidin-4-one with aminoacetonitrile, followed by reduction and deprotection. This multi-step approach offers high control and yields.

Step 1: Reductive Amination

- Dissolve 1-(tert-butoxycarbonyl)piperidin-4-one (1.0 eq) and aminoacetonitrile hydrochloride (1.1 eq) in methanol.
- Add sodium cyanoborohydride (NaBH_3CN) (1.5 eq) portion-wise at 0 °C.
- Allow the reaction to warm to room temperature and stir for 12-18 hours.
- Quench the reaction by adding aqueous sodium bicarbonate solution.

- Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.

Causality: Sodium cyanoborohydride is a mild reducing agent that selectively reduces the iminium ion formed in situ, without reducing the starting ketone, thus preventing side reactions. The Boc protecting group on the piperidine nitrogen prevents its participation in the reaction.

Step 2: Nitrile Reduction

- Dissolve the crude product from Step 1 in anhydrous tetrahydrofuran (THF).
- Add lithium aluminum hydride (LiAlH_4) (2.0 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
- Reflux the mixture for 4-6 hours.
- Cool to 0 °C and carefully quench the reaction by sequential addition of water, 15% NaOH solution, and water again (Fieser workup).
- Filter the resulting aluminum salts and wash thoroughly with THF.
- Concentrate the filtrate to yield the Boc-protected intermediate.

Causality: LiAlH_4 is a powerful reducing agent required for the challenging reduction of the nitrile to a primary amine. The inert atmosphere is crucial as LiAlH_4 reacts violently with water and moisture.

Step 3: Boc Deprotection

- Dissolve the intermediate from Step 2 in dichloromethane (DCM).
- Add trifluoroacetic acid (TFA) (5.0 eq) or 4M HCl in dioxane and stir at room temperature for 2-4 hours.
- Monitor the reaction by TLC until the starting material is consumed.
- Concentrate the reaction mixture in vacuo.

- Basify the residue with a strong base (e.g., NaOH) and extract the final product into an appropriate organic solvent or purify directly.

Causality: Strong acidic conditions are required to cleave the acid-labile Boc protecting group, liberating the piperidine nitrogen and yielding the final product.

Caption: Synthetic workflow for **1-(2-Aminoethyl)piperidin-4-ol**.

Purification

Given its high boiling point and polarity, purification is typically achieved by vacuum distillation or column chromatography on silica gel, using a polar eluent system such as DCM/Methanol with a small amount of ammonium hydroxide to prevent streaking.

Chapter 4: Chemical Reactivity and Applications

The synthetic value of **1-(2-Aminoethyl)piperidin-4-ol** lies in the differential reactivity of its three functional groups, allowing for selective modifications.

Reactivity Profile

- **Primary Amine:** The most nucleophilic site, it readily undergoes acylation, alkylation, sulfonylation, and reductive amination reactions.
- **Piperidine Nitrogen:** As a secondary amine, it is also nucleophilic and basic, but generally less reactive than the primary amine due to steric hindrance.
- **Hydroxyl Group:** Can be acylated to form esters, alkylated to form ethers, or oxidized to a ketone.

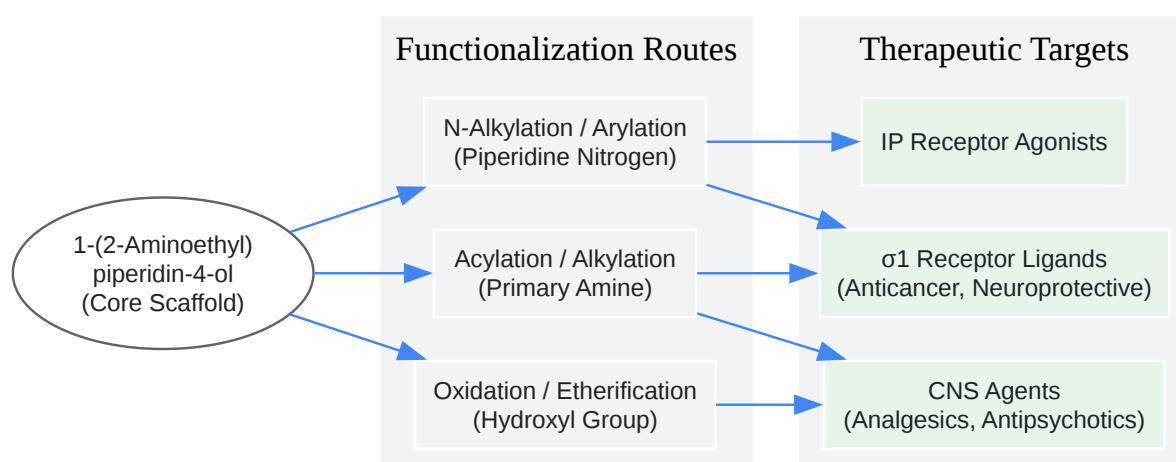
This differential reactivity allows chemists to use protecting group strategies to selectively functionalize one site while leaving the others intact, making it a cornerstone for building molecular diversity.^[1]

Applications in Drug Discovery

This molecule is a pivotal intermediate in the synthesis of active pharmaceutical ingredients (APIs).^[1] Its scaffold is particularly prevalent in agents targeting the central nervous system.

A notable application is in the development of σ_1 (sigma-1) receptor ligands. The σ_1 receptor is implicated in various neurological and psychiatric disorders, as well as in cancer cell proliferation. Researchers have synthesized series of 4-(2-aminoethyl)piperidine derivatives that show high affinity for the σ_1 receptor and exhibit potent antiproliferative effects on human cancer cell lines.[7][8] In these structures, the aminoethylpiperidine core serves as the primary pharmacophore that anchors the ligand in the receptor's binding pocket.

Furthermore, its utility extends to the development of IP receptor agonists and various agents for neuropharmacology and analgesics, where the piperidine moiety is crucial for interacting with neurotransmitter systems.[1][9]



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Caption: Role as a versatile scaffold in medicinal chemistry.

Chapter 5: Safety, Handling, and Storage

Due to its chemical nature, **1-(2-Aminoethyl)piperidin-4-ol** requires careful handling to ensure laboratory safety.

Hazard Identification

The compound is classified with the following hazards:

- H315: Causes skin irritation.[4]

- H318/H319: Causes serious eye damage/irritation.[4]
- H335: May cause respiratory irritation.[4]

Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[10]
- Personal Protective Equipment:
 - Eye/Face Protection: Wear chemical safety goggles or a face shield.[11]
 - Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid all personal contact.[10]
 - Respiratory Protection: If ventilation is inadequate, a respirator with an appropriate cartridge for organic vapors should be used.

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated place.[12] Keep away from incompatible materials such as strong oxidizing agents and acids.[13] Some suppliers recommend storage at 4°C, protected from light.

Conclusion

1-(2-Aminoethyl)piperidin-4-ol is more than a simple chemical reagent; it is a strategic tool for the modern medicinal chemist. Its trifunctional nature provides a robust platform for generating libraries of complex molecules with diverse pharmacological activities. From its fundamental physicochemical properties to its application in synthesizing novel therapeutics for cancer and neurological disease, this compound exemplifies the critical role of versatile building blocks in advancing drug discovery. A thorough understanding of its synthesis, reactivity, and handling is essential for any researcher aiming to leverage its full potential.

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